| Aspect | Detailed Findings |
|---|---|
| Primary Molecular Target | Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an mRNA processing endonuclease [1] [2] [3]. |
| Mechanistic Action | Inhibits CPSF3's endonuclease activity, disrupting trans-splicing and polyadenylation of pre-mRNA. This prevents maturation of individual mRNAs, halting protein synthesis [4] [3]. |
| Key Experimental Evidence | CPSF3 overexpression in T. brucei led to a 3-fold increase in the EC50 for the benzoxaborole AN7973. Molecular docking suggests acoziborole's boron atom occupies the enzyme's active site, blocking mRNA substrate processing [4] [3]. |
| Human Pharmacokinetics | A single 960 mg oral dose shows a long terminal half-life (t1/2) of 267-411 hours, facilitating single-dose therapy. It is slowly metabolized and predominantly excreted via feces [1]. |
The following diagram illustrates the cascade of events from drug entry to parasite death.
Research from multiple groups using different techniques has converged to validate CPSF3 as the primary target.
| Experimental Approach | Key Findings & Implications |
|---|---|
| Genetic Validation (Overexpression) | Overexpression of T. brucei CPSF3 conferred 3-fold resistance to the benzoxaborole AN7973. This is a classic genetic test that directly identifies a drug target [4] [3]. |
| Proteomic Perturbation Profiling | Treatment with this compound caused a reduction in steady-state levels of 92 unique proteins, including CPSF3, confirming disruption of the mRNA processing pathway [5]. |
| In Vitro Resistance Studies | Lab-generated resistant parasites did not show changes in CPSF3 transcript levels. Instead, they underwent a transcriptomic shift to a procyclic-/stumpy-like state, suggesting differentiation as an alternative, albeit likely fragile, resistance mechanism [6] [7]. |
While CPSF3 inhibition is the dominant mechanism, evidence suggests the mechanism of action may be complex.
This compound represents a breakthrough for Human African Trypanosomiasis (HAT) treatment. Its long half-life in humans enables a single oral dose to be curative for both stage 1 and stage 2 disease, a significant advantage over previous multi-dose regimens [1] [2]. Its success validates mRNA processing as a viable drug target for kinetoplastid parasites [4].
The experimental data robustly support a model where this compound binds and inhibits CPSF3, disrupting essential mRNA processing and leading to trypanosome death.
Acoziborole is a benzoxaborole, a class of compounds known for their ability to form stable complexes with diol motifs, such as those found in biological molecules [1]. Its specific mechanism of action involves targeting the Trypanosoma brucei parasite's essential mRNA processing pathway.
The following diagram illustrates this mechanism of action and the key experimental evidence that uncovered it.
Experimental validation of this compound's mechanism of action involved genetic, biochemical, and computational approaches [2].
The development of this compound is a result of a targeted, non-profit led effort to address a neglected disease.
The Phase II/III trial demonstrated high efficacy and a favorable safety profile, making this compound a promising tool for disease elimination [6]. The key efficacy results are summarized below.
| Patient Cohort | Success Rate at 18 Months | Statistical Outcome |
|---|---|---|
| Late-stage gambiense HAT (n=167) | 95.2% (159/167) [6] | 95% CI: 91.2% - 97.7% [6] |
| Early/Intermediate-stage gambiense HAT (n=41) | 100% (41/41) [6] | 95% CI: 91.4% - 100% [6] |
| Historical Control (NECT) | ~94% (354/376) [6] | Jeffreys 95% CI: 91.4% - 96.2% [6] |
The success of this compound has validated the benzoxaborole scaffold and the CPSF3 target for anti-parasitic drug discovery.
| Parameter | Details |
|---|---|
| In Vitro Activity (IC₉₀) | ~0.07 μg/mL to 0.37 μg/mL against T. b. brucei, T. b. rhodesiense, and T. b. gambiense [1] |
| Minimum Inhibitory Concentration (MIC) | 0.6 μg/mL ( T. b. brucei S427 strain) [1] |
| Mammalian Cell Cytotoxicity (L929 mouse cell line) | No significant inhibition at concentrations up to 50 μg/mL [1] |
| Cytochrome P450 Inhibition | IC₅₀ >10 μM for human isoforms CYP3A4, CYP1A2, CYP2C19, CYP2C9, CYP2D6 [1] |
| In Vivo Efficacy (Murine Stage 2 HAT Model) | 100% cure rate with 7-day oral dosing at 25 mg/kg/day [1] |
| Lowest Efficacious Oral Dose | 12.5 mg/kg (QD×7 days) in a murine stage 2 model [1] [2] |
| Parameter | Mouse | Rat | Cynomolgus Monkey |
|---|---|---|---|
| Administration Route | IV & Oral | Oral | IV & Oral (NG) |
| Dose | 4.3 mg/kg (IV); 13.4 & 26 mg/kg (Oral) | 25 mg/kg | 2 mg/kg (IV); 10 mg/kg (NG) |
| Bioavailability | 55% | Not explicitly stated | 89% |
| Cmax (Plasma) | 6.96 μg/mL (13.4 mg/kg); 9.8 μg/mL (26 mg/kg) | 18.2 μg/mL | Not explicitly stated |
| AUC₀–₂₄h (Plasma) | 82 h•μg/mL (13.4 mg/kg); 113 h•μg/mL (26 mg/kg) | 291 h•μg/mL | 78.8 h•μg/mL (IV) |
| Systemic Clearance (CL) | 0.089 L/h/kg (IV) | 0.092 L/kg/h (CL/F) | 0.022 L/h/kg (IV) |
| Volume of Distribution (Vdss) | 1.69 L/kg (IV) | Not explicitly stated | 0.656 L/kg (IV) |
| Elimination Half-Life (t₁/₂) | 26.6 h (IV) | Not explicitly stated | Not explicitly stated |
| Brain Exposure (Cmax) (After 25 mg/kg oral dose) | >10 μg/mL | Not explicitly stated | Not explicitly stated | | Brain Exposure (AUC₀–₂₄h) (After 25 mg/kg oral dose) | >100 μg•h/mL | Not explicitly stated | Not explicitly stated | | CSF Exposure (Monkeys) | Not Applicable | Not Applicable | ~5% of plasma concentration [3] |
Table data synthesized from the preclinical pharmacology summary [1] and clinical mass balance study [3]. NG = Nasogastric; IV = Intravenous.
The selection of SCYX-7158 resulted from the optimization of earlier benzoxaborole compounds [1] [2]. Its superior profile over the predecessor compound, SCYX-6759, is visualized in the following diagram, which maps the key challenges and the strategic solution that led to SCYX-7158.
Diagram of the compound optimization path from the lead to the selected candidate.
The key experiments that established the profile of SCYX-7158 were conducted as follows:
The collective preclinical data demonstrated that SCYX-7158 (Acoziborole) met the critical need for a safe, effective, and orally available drug to treat the late-stage central nervous system infection of HAT [1] [4] [2]. Based on this strong profile, it was selected to enter preclinical development, with an expected progression to Phase I clinical trials in 2011 [1].
Acoziborole's ability to reach the central nervous system (CNS) is supported by the following quantitative data:
| Parameter | Value / Finding | Significance / Context |
|---|---|---|
| Half-life (t1/2) | > 400 hours (approx. 18 days) [1] | Prolonged exposure from single dose; supports sustained therapeutic effect [2] [1]. |
| Time to Peak (tmax) | 24 to 72 hours [1] | Indicates slow absorption and distribution. |
| Therapeutic Dose | 960 mg (single oral dose) [2] [1] | Determined from Phase I trials to be safe and tolerable. |
| BBB Penetration Evidence | Detected in cerebrospinal fluid (CSF) [1] | Direct evidence of crossing into CNS compartment. |
| Key Physicochemical Properties | pKa = 9.61; logD (pH 7.4) = 3.51 [1] | Properties consistent with good membrane permeability. |
The BBB penetration of this compound has been evaluated through both direct and indirect methods.
This compound's ability to cross the BBB is attributed to its favorable physicochemical properties, which facilitate passive diffusion across lipid membranes [3] [1]. The diagram below illustrates the workflow for evaluating its BBB penetration.
Key experimental approaches used to study this compound's BBB penetration include:
This compound represents a significant advancement in HAT therapy. Its favorable safety profile, long half-life, and proven BBB penetration make it a strong candidate for a single-dose oral cure for both stages of gambiense HAT [2] [1]. This profile is particularly valuable for supporting the WHO's elimination goals by enabling simplified treatment in remote, resource-poor settings [2] [4].
Research indicates that the primary target of acoziborole and related veterinary trypanocidal benzoxaboroles is CPSF3 (encoded by gene Tb927.4.1340) [1]. This protein is a key endonuclease in the mRNA processing pathway.
The following diagram illustrates the proposed mechanism of action where this compound inhibition of CPSF3 disrupts mRNA processing.
This compound inhibits CPSF3 to block mRNA maturation
The identification of CPSF3 as the target was achieved and supported by several key experimental approaches, summarized in the table below.
| Experimental Approach | Key Finding | Role in Target Identification/Validation |
|---|---|---|
| Massive Parallel Overexpression Screening [1] | Overexpression of CPSF3 conferred resistance to this compound. | Primary Identification: Served as the initial, key evidence for CPSF3 as the primary drug target. |
| Genetic Validation (Knockdown) [1] | Knockdown of CPSF3 was lethal to trypanosomes. | Target Essentiality: Confirmed that CPSF3 is essential for parasite survival, validating it as a good drug target. |
| Cellular Localization [1] | GFP tagging confirmed CPSF3's expected nuclear localization. | Contextual Plausibility: Localization was consistent with its role in nuclear mRNA processing. |
| Molecular Docking & CRISPR-Cas9 [1] | This compound was shown to block the CPSF3 active site. | Mechanistic Insight: Provided a structural model for how the drug inhibits its target specifically. |
| In Vitro Resistance Studies [2] | Resistant parasites showed transcriptional changes but no CPSF3 mutations. | Indirect Support: Suggests complex resistance mechanisms, indirectly supporting CPSF3 as a target whose inhibition triggers broader cellular changes. |
While CPSF3 is strongly supported as the primary target, some research points to a more complex picture of the drug's mode of action.
The most direct evidence for CPSF3 as the target came from a target deconvolution approach using a high-coverage overexpression library [1] [4]. The workflow is detailed below.
Workflow for target identification via overexpression screening
This compound is a benzoxaborole-class drug developed as a single-dose, oral treatment for both stages of Trypanosoma brucei gambiense Human African Trypanosomiasis (HAT) [1].
The table below summarizes its core profile:
| Attribute | Description |
|---|---|
| Drug Class | Benzoxaborole [2] [3] |
| Administration | Single, oral dose [2] [1] [3] |
| Indication | Stage 1 & Stage 2 T. b. gambiense HAT [2] [1] [3] |
| Molecular Target | Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) [2] [3] |
| Clinical Status | Phase IIb/III trials completed; Phase IIIb (STROGHAT) ongoing [1] [4] [5] |
| Efficacy (Phase II/III) | 95.2% success rate at 18 months in late-stage HAT (mITT population) [5] |
| Safety Profile | Favourable; most adverse events were mild or moderate [5] |
Ongoing studies like the STROGHAT trial aim to evaluate the safety and effectiveness of treating seropositive individuals without parasitological confirmation, which could be a pivotal strategy for achieving interruption of disease transmission [4].
A key study by Steketee et al. (2021) investigated the in vitro acquisition of resistance to this compound in T. brucei (Lister 427 strain), revealing a unique mechanism not involving alterations to the drug target [6] [2] [3].
This transcriptomic switch is visualized in the following workflow, which outlines the process of generating and characterizing the resistant cell line:
Experimental workflow for generating and characterizing the this compound-resistant (AcoR) T. brucei cell line.
For researchers aiming to replicate or build upon this work, here is a detailed methodology based on the publication.
The table below outlines the core experiments used to characterize the resistant line:
| Assay Type | Key Objective | Specific Findings in AcoR Line |
|---|---|---|
| Drug Sensitivity (IC₅₀) | Assess resistance level and cross-resistance profile. | High-level resistance to this compound; cross-resistance to sinefungin; hypersensitivity to other trypanocides [6] [2] [3]. |
| RNA Sequencing (Transcriptomics) | Profile global gene expression changes. | Upregulation: Procyclins, PAD proteins, mitochondrial metabolic genes. Downregulation: VSGs, glycolytic enzymes, histone genes [2] [3]. |
| Metabolomics (LC-MS) | Identify changes in metabolic pathways post-treatment. | Abolition of this compound-induced perturbation in S-adenosyl-L-methionine metabolism [2] [3] [7]. |
| Microscopy | Evaluate morphological changes. | Retained long slender bloodstream form morphology despite transcriptomic shift [2] [3]. |
The phenomenon observed suggests that transcriptional differentiation itself is a potential mechanism of drug resistance in T. brucei [2] [3]. By pre-emptively adopting a transcriptomic state of a different life-cycle stage, the parasite alters its metabolic and physiological processes to such an extent that the drug's mode of action is no longer effective.
However, the authors note a critical constraint for the real-world relevance of this mechanism: in a natural mammalian infection, parasites that undergo this differentiation would be targeted and destroyed by the host's immune system, as the stumpy and procyclic forms are not adapted to survive in the bloodstream [2] [3]. Therefore, while this is a powerful in vitro mechanism, its emergence in the field is considered doubtful.
The following diagram summarizes the proposed mechanism of resistance through transcriptomic switching:
Proposed mechanism of this compound resistance via transcriptomic switching in T. brucei.
| Trial / Study Name | Phase | Primary Objectives | Key Design Elements | Population & Status |
|---|---|---|---|---|
| Pivotal Phase II/III Trial [1] | II/III | Assess safety & efficacy of a single oral dose for Stage 1 & 2 HAT [1] | Open-label, single-arm; 18-month post-treatment follow-up [1] | 208 adults in DRC & Guinea; Completed [1] |
| Safety Study in Seropositive Individuals [1] [2] | IIIb / Interventional | Evaluate safety & effectiveness of treating seropositive, parasitologically unconfirmed individuals [2] | One-arm, open-label, non-randomized, multicentre clinical trial nested within an epidemiological study [2] | 1,208 seropositive participants in DRC; Recruitment ongoing (as of 2024) [1] |
| ACOZI-KIDS Paediatric Study [1] | Paediatric | Develop & register a single-dose, oral treatment for children (1-14 years) [1] | Clinical trial to determine appropriate dosing and safety in paediatric population [1] | Children (1-14 yrs) in DRC; Recruitment of younger children (10-40 kg) ongoing in 2024 [1] |
| Phase I Study [3] | I | Determine safety, tolerability, pharmacokinetics, and optimal therapeutic dose in healthy volunteers [3] | Randomized, double-blind, placebo-controlled SAD study with cohorts; bioequivalence of formulations also assessed [3] | 128 healthy adult males of sub-Saharan origin; Completed [3] |
The overarching goal of the this compound clinical program is to provide a tool that could strengthen efforts towards the sustainable elimination of gambiense Human African Trypanosomiasis (g-HAT) [1]. The specific objectives of the trials include:
1. Participant Recruitment and Dosing
2. Pharmacokinetic (PK) Assessment (Phase I) The Phase I trial established the foundational PK profile of this compound [3].
3. Safety and Efficacy Monitoring (Phase II/III and beyond)
The following diagram illustrates the high-level workflow for the development and evaluation of this compound, from its mechanism of action to clinical trial outcomes.
The following tables summarize key quantitative data from pivotal studies.
Table 1: Phase I Clinical Trial (First-in-Human) Key Pharmacokinetic Data [1] [2]
| Parameter | Findings |
|---|---|
| Study Participants | 128 healthy adult males of sub-Saharan African origin |
| Dose Range | 20 mg to 1200 mg |
| Tmax | 24 to 72 hours |
| Half-life (t1/2) | >400 hours (approximately 17 days) |
| Plasma Detection | Up to 14 weeks post-dosing |
| Key Conclusion | Well tolerated at all doses; no dose-related adverse events. 960 mg established as the optimal single dose. |
Table 2: Phase II/III Clinical Trial Efficacy and Safety Data [3] [4]
| Parameter | Findings |
|---|---|
| Trial Design | Multicentre, open-label, single-arm |
| Patients | 208 eligible patients with g-HAT (including late stage 2) |
| Efficacy (Cure Rate) | 95% at 18 months post-treatment [3] |
| Safety Profile | Favourable, with no major safety concerns identified |
Acoziborole is a benzoxaborole, a class of compounds known for their ability to bind diol motifs [5]. Its specific antiprotozoal action is attributed to targeting mRNA maturation factors in the Trypanosoma brucei parasite, although some sources also suggest inhibition of the parasite's proteasome [5] [6]. This mechanism disrupts essential biological processes, leading to the death of the parasite. Its excellent physicochemical properties and long half-life contribute to its efficacy, including the ability to cross the blood-brain barrier to treat the late, neurological stage of the disease [1] [4].
The following diagram illustrates the drug's journey from administration to its proposed parasiticidal action.
The clinical development pathway for this compound is designed to support its use in elimination campaigns.
For implementation in field research and potential future use, consider these practical points:
This compound represents a groundbreaking advancement in the treatment of g-HAT. Its single oral dose regimen, high efficacy, and favorable safety profile position it as a potential cornerstone for achieving the interruption of g-HAT transmission.
Acoziborole (developmental codes: SCYX-7158, AN5568) represents a groundbreaking therapeutic advancement in the treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. This benzoxaborole-class compound is characterized by its unique boron-containing heterocyclic structure, which enables targeted action against Trypanosoma brucei gambiense, the parasite responsible for over 98% of reported HAT cases [1] [2]. This compound's molecular target has been identified as the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a nuclear mRNA processing endonuclease essential for parasite survival [3]. By inhibiting this crucial enzyme, this compound disrupts the parasite's mRNA maturation process, ultimately leading to its death [1] [3].
The development of this compound addresses critical limitations of previous HAT treatments, including complex administration regimens, requirement for hospitalization, significant toxicity, and inadequate efficacy against advanced disease stages. As a single-dose oral therapy, this compound potentially transforms HAT treatment paradigms, particularly in remote, resource-limited settings where the disease is most prevalent [4] [5].
The pivotal Phase II/III clinical trial was conducted as a multicenter, open-label, single-arm study across ten hospitals in the Democratic Republic of the Congo and Guinea between October 2016 and March 2019 [6] [7]. The trial enrolled 208 patients aged 15 years and older with confirmed Trypanosoma brucei gambiense infection, including 167 with late-stage HAT and 41 with early-stage or intermediate-stage disease [6] [7]. The mean age of participants was 34.0 years (SD 12.4), with a gender distribution of 56% male and 44% female [7].
Patients received a single 960 mg oral dose of this compound (administered as 3 × 320 mg tablets) under fasting conditions [8] [7]. The study included an initial 15-day inpatient observation period followed by extended outpatient follow-up for 18 months, with assessments at 3, 6, 12, and 18 months post-treatment [6] [7].
Table 1: Treatment Success Rates at 18 Months Post-Treatment
| Patient Population | n/N | Success Rate % (95% CI) | Statistical Analysis |
|---|---|---|---|
| Late-stage HAT (mITT) | 159/167 | 95.2% (91.2-97.7) | Primary endpoint met |
| Late-stage HAT (Evaluable) | 159/162 | 98.1% (95.1-99.5) | Supportive analysis |
| Early-stage HAT | 41/41 | 100% at all timepoints | Secondary endpoint |
The primary efficacy endpoint was success rate at 18 months in patients with late-stage HAT (modified intention-to-treat population), with success defined as cure or probable cure based on modified WHO criteria (absence of trypanosomes and <20 white blood cells per μL of cerebrospinal fluid) [7]. The observed 95.2% success rate in late-stage HAT demonstrates non-inferiority compared to the 94% historical success rate for nifurtimox-eflornithine combination therapy (NECT), the previous standard of care for late-stage disease [6] [7].
Table 2: Comparison With Current HAT Treatment Regimens
| Treatment | Dosing Regimen | Administration | Stage Efficacy | Healthcare Setting Required |
|---|
| This compound | Single dose (3 tablets) | Oral | Early-stage: 100% Late-stage: 95% | Village-level/Primary care | | Fexinidazole | 10-day regimen | Oral | Both stages | Hospital confirmation required | | NECT | 7-10 days (multiple IV infusions) | Intravenous + Oral | Late-stage only | Hospital/inpatient | | Pentamidine | 7-10 days | Intramuscular | Early-stage only | Healthcare facility |
A post-hoc analysis comparing this compound with historical NECT data confirmed similar efficacy profiles, positioning this compound as a potential first-line treatment for both early and late-stage g-HAT [7]. The consistent maintenance of treatment success rates across all follow-up timepoints (3, 6, 12, and 18 months) further supports the durability of therapeutic response [6].
The safety population included all 208 enrolled patients who received this compound [7]. Throughout the trial period, 75% of patients (155/208) experienced treatment-emergent adverse events (TEAEs), with the majority (93%) characterized as mild or moderate in intensity [6] [7]. Only 7% of TEAEs were classified as severe, and no significant drug-related safety signals were identified [6] [4].
Drug-related TEAEs occurred in 14% of patients (29/208), with all events being mild or moderate in severity [7]. The most frequently reported drug-related adverse events were pyrexia (fever) and asthenia (lack of energy) [6] [7]. Other common TEAEs (regardless of causality) included headache and procedural pain, though these were not necessarily attributed to the investigational treatment [6].
Four deaths occurred during the study period, with none assessed as treatment-related by the investigators [6] [7]. The favorable safety profile of this compound represents a significant improvement over previous HAT treatments, particularly compared to melarsoprol which historically demonstrated treatment-related mortality rates of 2-5% [4] [5].
Phase I studies in healthy volunteers of sub-Saharan African origin established the pharmacokinetic foundation for the 960 mg single-dose regimen [8] [9]. This compound appears rapidly in plasma (within 1 hour post-administration), reaches peak concentration (t~max~) between 24-72 hours, and maintains stable plasma levels for up to 96 hours [8]. The drug demonstrates an exceptionally long elimination half-life of approximately 400 hours (~17 days), enabling sustained therapeutic exposure from a single dose [8] [9].
The extended half-life supports the prolonged antibacterial activity necessary to ensure complete parasite clearance without requiring multiple dosing [8]. Bioequivalence has been demonstrated between capsule and tablet formulations, with the 960 mg tablet formulation selected for clinical use [8].
Recommended dosing for adults and adolescents (≥15 years):
Special populations:
Study Design Framework:
Inclusion Criteria:
Assessment Schedule:
Primary Efficacy Endpoint Measurement:
Secondary Efficacy Assessments:
Laboratory Methods:
Safety Monitoring Framework:
Adverse Event Characterization:
This compound exerts its trypanocidal effect through inhibition of CPSF3, a critical component of the mRNA processing machinery in trypanosomes [3]. This molecular target represents a novel mechanism of action distinct from previous HAT therapies.
Resistance Monitoring: In vitro studies investigating potential resistance mechanisms have revealed that exposure to gradually increasing this compound concentrations can select for parasites with transcriptional profiles resembling procyclic or stumpy forms, including upregulation of procyclin surface proteins and metabolic reprogramming [3]. However, this resistance mechanism may not be clinically relevant as these differentiation forms would be vulnerable to elimination by the human immune system [3]. No resistance mutations in the CPSF3 target have been reported in clinical isolates to date.
The simplified treatment algorithm enabled by this compound's single-dose oral administration has profound implications for HAT elimination efforts. The World Health Organization's 2030 target for interruption of g-HAT transmission appears increasingly achievable with this therapeutic advancement [4] [5].
Operational Advantages:
Ongoing Clinical Development:
This compound represents a transformative therapeutic advancement in the management of Human African Trypanosomiasis. The Phase II/III clinical trial data demonstrate high efficacy (95% success in late-stage disease), a favorable safety profile with no significant drug-related safety signals, and the unprecedented convenience of single-dose oral administration. These characteristics position this compound as a potential cornerstone therapeutic for achieving WHO's 2030 HAT elimination targets.
The simplified treatment paradigm enabled by this compound addresses critical challenges in HAT-endemic regions, potentially facilitating decentralized treatment approaches that could accelerate elimination efforts. Ongoing studies in pediatric populations and seropositive individuals will further define the complete clinical utility of this promising benzoxaborole compound.
Acoziborole is a first-in-class oxaborole 6-carboxamide derivative developed as an oral treatment for Human African Trypanosomiasis (HAT), also known as sleeping sickness. This neglected tropical disease, caused by the parasites Trypanosoma brucei gambiense and T.b. rhodesiense, remains a life-threatening concern in sub-Saharan Africa, with the World Health Organization reporting approximately 565 new cases of the gambiense form in 2020 [1]. The disease progresses through two clinical stages: an early hemolymphatic stage (Stage 1) where parasites reside in the blood and lymphatic system, and a late meningoencephalitic stage (Stage 2) characterized by parasitic invasion of the central nervous system (CNS), leading to severe neurological manifestations and eventual death if untreated [2]. The critical therapeutic challenge for Stage 2 HAT has been the blood-brain barrier (BBB), which prevents many systemically administered drugs from reaching therapeutic concentrations in the CNS.
The assessment of cerebrospinal fluid (CSF) penetration represents a crucial evaluation in the development of CNS-targeting therapeutics, as CSF drug concentrations serve as a well-established surrogate for CNS exposure [3]. For this compound to be effective against Stage 2 HAT, it must achieve therapeutic concentrations in the CSF to eradicate parasites that have crossed the BBB. The Drugs for Neglected Diseases Initiative (DNDi) has spearheaded this compound's development with the goal of creating a single-dose oral treatment that could significantly simplify treatment protocols and strengthen disease elimination efforts [4]. Understanding the extent and consistency of this compound's CSF penetration has therefore been fundamental to establishing its dosing regimen and therapeutic potential for both stages of gambiense HAT.
The evaluation of this compound's CSF penetration has been methodically investigated throughout its clinical development program. Phase I studies in healthy volunteers of sub-Saharan African origin demonstrated that this compound appears rapidly in plasma (within 1 hour post-dose), reaches peak concentrations (tmax) between 24 and 72 hours, and remains stable for up to 96 hours before initiating a slow decrease with an exceptionally long half-life of 267-411 hours [1]. Most importantly, these studies confirmed that this compound achieves measurable concentrations in the CSF, with unbound concentrations of 0.3-4.6% found in cerebrospinal fluid, comparable to ranges observed in preclinical mouse models (0.3-3.9%) [2]. This CSF penetration is critical for efficacy against Stage 2 HAT, where the parasite invades the CNS.
Further investigation in a mass balance study using radiolabeled [14C]-acoziborole administered to healthy male participants demonstrated that the drug is well-absorbed, undergoes limited metabolism, and has minimal urinary elimination with predominant biliary-fecal excretion [2]. The concentration-time profiles of total radioactivity and this compound in plasma were similar, with this compound accounting for 95.1% of the total radioactivity in plasma. In this study, an oxidized form of this compound represented 2.3% of the total radioactivity, while the metabolite SCYX-3109 was not detected in plasma [2]. The pivotal Phase II/III trial conducted in the Democratic Republic of the Congo and Guinea evaluated a single 960 mg oral dose of this compound in 208 patients with confirmed gambiense HAT infection, demonstrating a favorable safety profile and treatment success rate of 95.2% in late-stage patients at 18 months post-treatment [2], thereby clinically validating the CSF penetration observed in earlier studies.
The assessment of drug concentrations in cerebrospinal fluid requires strict adherence to proper collection and handling procedures to maintain sample integrity. CSF specimens must be transported to the laboratory promptly and examined without delay due to the rapid disintegration of cells and the reduction of glucose levels caused by glycolysis [5]. Ideally, CSF should be analyzed within one hour of collection, with cell counts performed within 30-60 minutes [5]. The use of glass tubes for collection is discouraged as cells adhere to glass, leading to artificially reduced cell counts. Additionally, specimens intended for bacterial culture should not be refrigerated since fastidious organisms such as Haemophilus influenzae and Neisseria meningitidis may not survive in cold temperatures [5].
For clinical trials assessing CSF penetration of therapeutics, samples are typically collected via lumbar puncture performed between the L3-L4 or L4-L5 lumbar vertebrae to avoid damaging the spinal cord [5]. In specialized studies involving pediatric brain tumor patients, CSF samples have been successfully collected using Ommaya reservoirs (<0.5 mL), immediately snap-frozen, and stored at -80°C prior to analysis [3], demonstrating the feasibility of this approach for drug concentration monitoring. When collecting CSF for analysis, it is recommended to allocate the first collection tube for chemical examinations (glucose, protein, and other serological tests), as this provides the cleanest sample without potential contamination from the procedure itself [5].
Table 1: CSF Collection Protocol Specifications
| Parameter | Specification | Notes |
|---|---|---|
| Collection Volume | 3-5 mL total (adults) | Typically divided into 3-4 tubes [5] |
| Time to Analysis | Within 1 hour | Cell counts within 30-60 minutes [5] |
| Storage Temperature | -80°C | For drug concentration analysis [3] |
| Collection Tubes | Sterile plain tubes | Avoid glass tubes [5] |
| Tube Allocation | Tube 1: Chemistry; Tube 2: Microbiology; Tube 3: Hematology; Tube 4: Cytology | [5] |
The evaluation of this compound penetration into the CSF has yielded critical quantitative data supporting its efficacy against Stage 2 HAT. In a Phase I study involving healthy volunteers of sub-Saharan origin, this compound concentrations in the CSF were measured relative to plasma concentrations, revealing that unbound concentrations of 0.3-4.6% were found in cerebrospinal fluid [2]. This range aligned closely with observations in mouse preclinical studies (0.3-3.9%) [2]. In non-human primate models, concentrations of this compound in the CSF were approximately 5% of the plasma concentration at each time point [2], demonstrating consistent blood-CSF barrier penetration across species.
The mass balance study provided additional insights into the distribution characteristics of this compound, showing equivalent distribution of total radioactivity between blood cells and plasma [2]. In plasma, this compound accounted for the vast majority (95.1%) of the total radioactivity, with an oxidized form of this compound representing 2.3% [2]. The low metabolic conversion of the parent compound contributes to its sustained exposure in both plasma and CSF. The extended half-life of this compound (ranging from 267-411 hours in humans) [1] translates to prolonged exposure in the CSF after a single oral dose, which is particularly advantageous for ensuring continuous parasiticidal activity against CNS-dwelling trypanosomes throughout the treatment period.
Table 2: this compound Pharmacokinetic Parameters and CSF Penetration
| Parameter | Value | Study Details |
|---|---|---|
| Plasma Tmax | 24-72 hours | Phase I SAD study [1] |
| Plasma Half-life | 267-411 hours | Phase I study in healthy volunteers [1] |
| CSF:Plasma Ratio | 0.3-4.6% (unbound) | Phase I study [2] |
| CSF:Plasma Ratio (NHP) | ~5% | Preclinical NHP study [2] |
| Protein Binding | Extensive (based on low unbound fraction) | Implied from CSF penetration data [2] |
| Therapeutic Dose | 960 mg single oral dose | Phase II/III trial [1] |
The quantification of this compound concentrations in cerebrospinal fluid requires highly sensitive and specific analytical methods due to the low analyte concentrations expected in this compartment. High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) represents the gold standard technique for such analyses, providing the necessary sensitivity, specificity, and reproducibility for accurate drug quantification [3]. The method involves protein precipitation of CSF samples followed by chromatographic separation and detection using multiple reaction monitoring (MRM) for enhanced specificity.
For sample preparation, a protein precipitation protocol is recommended: combine 50 μL of CSF with 150 μL of ice-cold acetonitrile containing an appropriate internal standard (e.g., stable isotope-labeled this compound) [3]. Vortex the mixture vigorously for 60 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials for analysis. The chromatographic separation should be performed using a reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.8 μm) maintained at 40°C, with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Employ a gradient elution from 5% B to 95% B over 3-5 minutes at a flow rate of 0.4 mL/min. Mass spectrometric detection should be performed in positive electrospray ionization mode with MRM transitions optimized for this compound and its internal standard [3].
The analytical method must be properly validated according to regulatory guidelines for selectivity, sensitivity, linearity, accuracy, precision, and stability. The lower limit of quantification (LLOQ) should be established at a concentration appropriate for detecting expected CSF levels, typically in the low nM range. For quality control, include calibration standards and quality control samples at low, medium, and high concentrations in each analytical run [3]. Given the potential for carry-over due to the extended half-life of this compound, include blank injections after high-concentration samples and implement adequate needle wash procedures.
The collection of cerebrospinal fluid for pharmacokinetic assessment in clinical trials requires strict adherence to standardized procedures to ensure sample quality and integrity. For assessment of this compound concentrations, CSF collection should be timed to capture the pharmacokinetic profile, with samples typically collected at pre-dose, 24, 48, 72, and 96 hours post-dose, and at additional timepoints as needed based on the compound's prolonged half-life [1]. The lumbar puncture should be performed by trained personnel using aseptic technique with the patient in the lateral recumbent position (lying on their side with back perfectly vertical, knees drawn up toward the chest, and head flexed downward) to widen the space between lumbar vertebrae [5].
The recommended procedure is as follows: after disinfecting the site (L3-L4 or L4-L5 interspace) with chlorhexidine or povidone-iodine solution and applying sterile drapes, administer a local anesthetic. Insert a 22-gauge spinal needle carefully until a sudden decrease in resistance is felt, indicating entry into the subarachnoid space [5]. Slowly withdraw the stylet and collect CSF into sterile plain tubes. For drug concentration analysis, allocate samples to pre-chilled collection tubes and immediately place on wet ice. Record the exact collection time for each sample relative to dosing. Centrifuge the samples at 2000 × g for 10 minutes at 4°C to remove cells and debris, then aliquot the supernatant into cryovials and immediately snap-freeze in a dry-ice/ethanol bath before storage at -80°C [3]. Throughout the process, maintain the cold chain to prevent analyte degradation.
Table 3: Troubleshooting Guide for CSF Penetration Studies
| Issue | Potential Cause | Solution |
|---|---|---|
| This compound concentrations below LLOQ | Improper storage or sample handling | Ensure immediate freezing at -80°C; avoid freeze-thaw cycles |
| High variability in CSF concentrations | Blood contamination during LP | Discard blood-tinged samples; use first collection tube for analysis |
| Discrepancy between plasma and CSF levels | Improper timing of sample collection | Coordinate plasma and CSF sampling times; consider CSF flow rates |
| Matrix effects in LC-MS/MS | CSF components interfering with analysis | Optimize sample cleanup; use stable isotope internal standard |
| Degradation of analyte | Extended processing time | Process samples immediately; add stabilizers if validated |
To facilitate understanding of the experimental approaches for assessing this compound CSF penetration, the following workflows were created using Graphviz DOT language with specified color palette and formatting rules.
Diagram 1: CSF Penetration Assessment Workflow. This diagram illustrates the sequential steps from patient dosing through sample analysis for evaluating this compound concentrations in cerebrospinal fluid.
Diagram 2: Blood-Brain Barrier Penetration Mechanism. This diagram illustrates the pathway of this compound from systemic circulation across the blood-brain barrier into the cerebrospinal fluid and brain parenchyma.
The comprehensive assessment of This compound penetration into cerebrospinal fluid has been instrumental in establishing its potential as a single-dose oral treatment for both stages of Human African Trypanosomiasis, particularly for the lethal meningoencephalitic stage of the disease. The accumulated data from Phase I studies demonstrate that this compound achieves measurable concentrations in the CSF, with unbound fractions ranging from 0.3-4.6% of plasma concentrations [2]. This penetration, coupled with the drug's exceptionally long half-life (267-411 hours) [1], provides sustained exposure to the central nervous system, which is critical for eradicating trypanosomes that have crossed the blood-brain barrier.
The successful Phase II/III trial results, showing a 95.2% treatment success rate in late-stage HAT patients at 18 months post-treatment with a single 960 mg oral dose [2], clinically validate the CSF penetration assessment methodologies described in these application notes. The experimental protocols for CSF collection, handling, and LC-MS/MS analysis provide a framework for future evaluations of CNS-targeting therapeutics for neglected tropical diseases. As elimination efforts for gambiense HAT continue, the confirmation of this compound's CSF penetration strengthens the prospect of this single-dose regimen becoming a cornerstone of elimination strategies by simplifying treatment logistics and improving accessibility in remote, resource-limited settings where the disease is typically endemic [4].
Acoziborole (developmental codes: SCYX-7158, AN5568) represents a groundbreaking advancement in the treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. This novel benzoxaborole-class therapeutic is being developed by the Drugs for Neglected Diseases Initiative (DNDi) as a single-dose, oral treatment for both stages of Trypanosoma brucei gambiense infection [1]. The molecule is chemically designated as 4-fluoro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl) benzamide and functions through targeting mRNA maturation factors in the parasite [2]. This compound's development addresses a critical unmet need in HAT management by potentially eliminating the requirement for systematic hospital admission, complex staging procedures, and invasive administration methods associated with current treatments [3].
The drug's exceptional pharmacokinetic profile—characterized by a prolonged half-life of approximately 400 hours—enables sustained therapeutic exposure from a single oral dose, representing a significant advantage in remote healthcare settings where patient follow-up is challenging [4]. This application note provides comprehensive methodological guidance for implementing this compound long-term follow-up protocols based on current clinical evidence, with detailed procedures for efficacy assessment, safety monitoring, and data collection tailored to researchers and drug development professionals.
The pivotal evidence for this compound's efficacy and safety derives from a multicenter, prospective, open-label, single-arm study conducted across ten hospitals in the Democratic Republic of the Congo and Guinea [3]. This trial employed a phase 2/3 adaptive design to evaluate both early-stage and late-stage gambiense HAT patients, with particular focus on the latter group where central nervous system involvement necessitates drugs capable of crossing the blood-brain barrier. The study design aligned with European Medicines Agency and US Food and Drug Administration requirements, incorporating an 18-month follow-up period to establish durable cure rates [1].
Patient recruitment spanned from October 2016 to March 2019, with 208 participants ultimately enrolled in the study [3]. The trial specifically included patients aged 15 years or older with confirmed gambiense HAT infection, requiring a Karnofsky score greater than 50 (indicating at least moderate ability for self-care), ability to swallow tablets, permanent address or traceability for follow-up, and agreement to hospital admission during the initial treatment period. The study population reflected the demographic characteristics of affected endemic regions, with a mean age of 34.0 years (SD 12.4) and a gender distribution of 56% men and 44% women [3].
Table 1: Key Inclusion and Exclusion Criteria in this compound Phase II/III Trial
| Category | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Age | 15 years or older | <15 years |
| Diagnosis | Confirmed gambiense HAT infection | No parasitological confirmation |
| Health Status | Karnofsky score >50 | Severe comorbidities |
| Practical Considerations | Permanent address/traceability; Ability to comply with follow-up | Inability to commit to long-term follow-up |
| Treatment Considerations | Ability to swallow tablets; Agreement to initial hospital admission | Requiring concomitant prohibited medications |
The trial employed a single-arm design with all participants receiving a 960 mg oral dose of this compound (3 × 320 mg tablets) under fasting conditions [3]. Of the 208 enrolled patients, 167 were classified as late-stage gambiense HAT (the primary efficacy analysis group), while 41 presented with early-stage or intermediate-stage disease. Late-stage diagnosis required presence of trypanosomes in blood, lymph, or cerebrospinal fluid (CSF) combined with >20 white blood cells per μL in CSF, whereas early/intermediate-stage disease required presence of trypanosomes in blood or lymph with absence of trypanosomes in CSF and CSF white blood cell count of 6-20 cells/μL for intermediate stage [3].
The modified intention-to-treat (mITT) population comprised 167 late-stage patients for the primary efficacy analysis. Completion rates were exceptionally high, with 160 (96%) of late-stage patients and all 41 (100%) early-stage/intermediate-stage patients completing the final 18-month follow-up visit, demonstrating the feasibility of implementing long-term monitoring protocols in challenging endemic settings [3].
Table 2: Participant Disposition and Completion Rates
| Cohort | Enrolled Patients | Completed 18-Month Follow-up | Completion Rate |
|---|---|---|---|
| Late-stage HAT | 167 | 160 | 95.8% |
| Early/Intermediate-stage HAT | 41 | 41 | 100% |
| Total Study Population | 208 | 201 | 96.6% |
The primary efficacy endpoint was treatment success rate at 18 months in patients with late-stage gambiense HAT based on modified WHO criteria [3]. In the modified intention-to-treat population, the success rate reached 95.2% (95% CI 91.2–97.7), with 159 of 167 patients achieving sustained cure [3]. The evaluable population demonstrated an even higher success rate of 98.1% (95% CI 95.1–99.5), with 159 of 162 patients meeting the criteria for treatment success. These results established non-inferiority compared to the estimated historical success rate of 94% for nifurtimox-eflornithine combination therapy (NECT), the previous standard of care for late-stage HAT [3].
Notably, in the early-stage and intermediate-stage cohort, all 41 (100%) patients reached treatment success at 18 months, suggesting potentially higher efficacy when the blood-brain barrier remains largely uncompromised [3]. The consistency of these results across different endemic sites and patient subgroups supports this compound's robustness as a single-dose therapeutic intervention for both disease stages.
The safety analysis revealed a favorable tolerability profile for this compound across the study population [3]. Overall, 155 (75%) of 208 patients experienced 600 treatment-emergent adverse events, with the majority being mild to moderate in severity. Only 29 (14%) patients experienced drug-related treatment-emergent adverse events, with the most common being pyrexia and asthenia [3]. Critically, all drug-related adverse events were classified as mild or moderate, with no severe drug-related toxicities reported.
The study documented four deaths during the follow-up period, none of which were assessed as treatment-related by the investigators [3]. This mortality rate aligns with background rates in the endemic regions and reflects the challenging healthcare environment rather than drug toxicity. The benefit-risk profile was consequently deemed highly positive, supporting this compound's potential as a first-line treatment for both stages of gambiense HAT [3].
Table 3: Summary of Efficacy and Safety Outcomes
| Parameter | Late-stage HAT (mITT) | Early/Intermediate-stage HAT | Overall Population |
|---|---|---|---|
| Treatment Success at 18 Months | 95.2% (159/167) | 100% (41/41) | 96.2% (200/208) |
| 95% Confidence Interval | 91.2–97.7 | 91.4–100 | 92.6–98.2 |
| Any Treatment-Emergent Adverse Events | 125/167 (74.9%) | 30/41 (73.2%) | 155/208 (74.5%) |
| Drug-Related Adverse Events | 23/167 (13.8%) | 6/41 (14.6%) | 29/208 (13.9%) |
| Serious Adverse Events | 16/167 (9.6%) | 3/41 (7.3%) | 19/208 (9.1%) |
| Discontinuations Due to Adverse Events | 0 | 0 | 0 |
The long-term follow-up protocol for this compound involves a structured sequence of clinical and parasitological assessments conducted over 18 months post-treatment [3]. The methodology comprises an initial in-patient observation period followed by extended outpatient monitoring through scheduled follow-up visits. The specific monitoring schedule includes:
At each follow-up visit, comprehensive assessments should include:
The protocol defines treatment success according to modified WHO criteria incorporating both clinical and parasitological parameters [3]. Key determinants include:
Treatment failure is defined by:
The following diagram illustrates the structured long-term follow-up workflow for this compound clinical monitoring:
Diagram 1: Long-Term Follow-up Workflow for this compound Clinical Monitoring
The extended half-life of this compound (approximately 400 hours) necessitates specialized considerations for long-term monitoring [4]. The drug's slow elimination profile results from limited clearance and mild enterohepatic recirculation, which was evaluated in clinical studies using activated charcoal administration [4]. Phase I data demonstrated that this compound appears rapidly in plasma (within 1 hour post-dose), reaches maximum concentration between 24-72 hours, remains stable for up to 96 hours, and decreases slowly thereafter, remaining quantifiable until 14 weeks after dosing [4].
This prolonged pharmacokinetic profile provides the therapeutic advantage of sustained parasite exposure but requires vigilance for potential accumulation-related toxicity and drug-drug interactions throughout the follow-up period. Researchers should implement enhanced monitoring for hepatic and hematological parameters during the first 4-6 months post-treatment when drug concentrations remain substantial.
The ACOZI-KIDS study represents an extension of clinical development to pediatric populations, bringing unique methodological considerations for long-term follow-up [1]. This project aims to develop and register this compound as a single-dose treatment for children aged 1-14 years with Stage 1 and Stage 2 sleeping sickness [1]. Initial recruitment has included children weighing between 30 kg and 40 kg treated with 640 mg of this compound, with planned extension to children weighing 10 kg to 40 kg [1].
Pediatric long-term follow-up requires age-appropriate assessment tools for neurological function and development, along with careful attention to growth parameters and age-specific safety laboratory reference ranges. The extended 12-month follow-up period for pediatric participants in ACOZI-KIDS acknowledges the potential for developmental effects that might manifest differently in children compared to adults [1].
The ongoing STROGHAT study (Stop Transmission of gHAT) represents a paradigm shift in HAT management by evaluating a "screen-and-treat" approach using this compound [5]. This strategy involves treating all seropositive individuals—even those without parasitological confirmation—to potentially interrupt disease transmission [5]. The implementation requires:
Community perception studies conducted in preparation for STROGHAT implementation identified several critical barriers, including persisting fears about treatment toxicity despite this compound's favorable safety profile, concerns about side effect monitoring after single-dose administration, and insufficient cultural sensitivity in screening organization [5]. Successful long-term follow-up in these settings requires addressing these perceptions through transparent communication and community-centered approaches.
This compound represents a transformative therapeutic advance in the management of Human African Trypanosomiasis, with the potential to significantly contribute to WHO elimination targets for 2030 [1]. The methodological framework for long-term follow-up established in clinical trials demonstrates the feasibility of implementing structured 18-month monitoring in endemic settings, with high retention rates (96% completion) confirming community acceptance and operational viability [3].
The single-dose oral administration combined with stage-independent efficacy positions this compound as an ideal candidate for implementation in the WHO elimination strategy [3]. Future developments will focus on expanding access through decentralized administration, optimizing pediatric dosing, and further elucidating the compound's molecular mode of action through ongoing research into its effects on parasite biology [6] [7]. Researchers implementing this compound long-term follow-up protocols should maintain the rigorous assessment schedule established in clinical trials while adapting to specific implementation contexts, particularly as treatment moves into community-based "screen-and-treat" strategies aimed at transmission interruption [5].
Acoziborole (formerly SCYX-7158) represents a groundbreaking therapeutic advancement in the management of gambiense human African trypanosomiasis (gHAT), commonly known as sleeping sickness. This neglected tropical disease, caused by the protozoan parasite Trypanosoma brucei gambiense, remains fatal if untreated and primarily affects vulnerable populations in sub-Saharan Africa. As a benzoxaborole-6-carboxamide compound discovered through the Drugs for Neglected Diseases initiative (DNDi) drug discovery program, this compound possesses exceptional pharmacological properties including an extremely long half-life of approximately 400 hours, which enables sustained therapeutic exposure from a single oral dose [1]. This characteristic distinguishes it from previous HAT treatments that required prolonged administration regimens or hospitalization.
The clinical development of this compound addresses a critical unmet need in gHAT management by potentially enabling complete oral administration and eliminating the requirement for systematic hospital admission and complex staging procedures involving lumbar puncture [2]. The World Health Organization has established an ambitious target to interrupt HAT transmission by 2030, and this compound is considered a pivotal tool for achieving this goal due to its treatment simplification potential [1] [3]. The drug has demonstrated concentration-dependent killing of T.b. gambiense in preclinical models and adequate penetration through the blood-brain barrier, essential for treating late-stage meningoencephalitic disease [1] [2].
Table 1: Key Characteristics of this compound
| Parameter | Specification |
|---|---|
| Chemical Class | Benzoxaborole-6-carboxamide |
| Dosage Form | 320 mg oral tablets |
| Recommended Dose | 960 mg (3 tablets) single dose in fasted state |
| Half-life | ~400 hours |
| Stage Coverage | Both early and late-stage gHAT |
| Special Populations | Pediatric formulation in development (ACOZI-KIDS) |
The pivotal Phase II/III clinical trial (NCT03087955) demonstrated compelling evidence for this compound's efficacy and safety profile across 208 enrolled patients with gHAT, including 167 with late-stage disease. This multicenter, prospective, open-label, single-arm study conducted across ten hospitals in the Democratic Republic of the Congo and Guinea revealed a treatment success rate of 95.2% (159/167 patients) in late-stage gHAT at the 18-month follow-up endpoint, meeting its primary efficacy objective [2]. Notably, all 41 patients with early-stage or intermediate-stage disease achieved treatment success at 18 months, representing 100% efficacy in this cohort. The study employed modified WHO criteria for determining treatment success, requiring absence of trypanosomes in all body fluids and normalization of cerebrospinal fluid white blood cell counts where applicable throughout the 18-month follow-up period [2].
Safety assessment in this trial revealed a favorable benefit-risk profile for this compound. Among the 208 treated patients, 75% (155 patients) experienced treatment-emergent adverse events, though the majority were mild to moderate in severity. Crucially, only 14% of patients (29/208) experienced drug-related treatment-emergent adverse events, with the most common being pyrexia and asthenia [2]. All drug-related adverse events were classified as mild or moderate, with no severe drug-related adverse events reported. The study documented four deaths during the trial period, but none were assessed as treatment-related by the investigators. This safety profile is particularly notable given that the study population included patients with advanced disease who might be expected to have greater susceptibility to adverse drug reactions.
Table 2: Safety Profile of this compound from Clinical Trials
| Safety Parameter | Incidence | Severity Assessment |
|---|---|---|
| Any Treatment-emergent AE | 75% (155/208 patients) | Majority mild to moderate |
| Drug-related AEs | 14% (29/208 patients) | All mild or moderate |
| Most Common Drug-related AEs | Pyrexia, Asthenia | Mild to moderate |
| Serious AEs | 4 deaths reported | None treatment-related |
| Treatment Discontinuation | Not reported | Minimal based on retention |
Recent studies have expanded safety evaluation beyond confirmed parasitological cases to include seropositive individuals without parasitological confirmation, a population crucial for elimination efforts. The STROGHAT study (NCT06356974), currently ongoing in the Democratic Republic of Congo, aims to evaluate the safety of this compound in approximately 1,208 seropositive subjects without requiring parasitological confirmation [1] [3]. This approach represents a paradigm shift in gHAT management, potentially enabling simplified "screen-and-treat" strategies that could significantly enhance elimination efforts by addressing the challenge of low sensitivity in current parasitological confirmation tests.
For pediatric populations, the ACOZI-KIDS study is systematically evaluating this compound safety and efficacy in children aged 1-14 years with gHAT [1]. Initial results from nine children weighing 30-40 kg treated with 640 mg of this compound demonstrated completion of 12-month follow-up without significant safety concerns, with continued recruitment planned for children weighing 10-40 kg. The inclusion of pediatric populations is essential for achieving comprehensive gHAT elimination, as children represent a vulnerable demographic that has historically been excluded from initial drug development efforts for neglected tropical diseases.
The STROGHAT study represents an innovative approach to safety monitoring through its hybrid design as "a one-arm epidemiological study, with a nested phase IIIb, one-arm, open-label, non-randomized, multicentre clinical trial" [3]. This comprehensive study protocol integrates safety monitoring with effectiveness and feasibility assessments across a four-year implementation timeline in the endemic North Equateur region of the Democratic Republic of Congo. During the first three years, all identified parasitologically negative gHAT seropositive subjects receive this compound treatment, while confirmed cases continue to receive standard of care. This design enables robust safety data collection in real-world elimination settings while maintaining ethical treatment standards for confirmed cases.
Another significant safety monitoring initiative is a randomized, double-blind, placebo-controlled trial (NCT05256017) specifically designed in response to recommendations from the WHO HAT elimination Technical Advisory Group [2]. This study aims to generate additional safety evidence through comparison of this compound (n=900) versus placebo (n=300) in seropositive patients with negative parasitological assays. This rigorous methodology will provide high-quality evidence regarding the safety of extending this compound treatment to seropositive individuals without parasitological confirmation, a strategy that could substantially accelerate elimination efforts but requires thorough safety evaluation in populations where not all individuals may actually harbor active infection.
The ACOZI-KIDS study employs a weight-tiered dosing strategy with extended safety follow-up periods aligned with standard gHAT treatment assessment protocols [1]. Pediatric patients receive doses adjusted to weight categories (10-20 kg, 20-30 kg, 30-40 kg) and undergo comprehensive safety monitoring throughout 12-month post-treatment follow-up. This careful dose escalation approach in pediatric populations reflects standard methodology for ensuring drug safety in vulnerable populations, with close monitoring for any age-specific adverse events or laboratory abnormalities.
For all clinical trials involving this compound, the long duration of follow-up (12-18 months) represents a particular strength in safety monitoring, especially considering the drug's prolonged half-life of approximately 400 hours [1] [2]. This extended observation period allows for detection of potential delayed adverse events that might be missed in shorter trials, while also providing comprehensive efficacy assessment through sufficient time to identify potential treatment failures or relapses. The systematic collection of serial laboratory parameters, including hematology, clinical chemistry, and urinalysis, at multiple timepoints throughout these extended follow-up periods generates robust longitudinal safety data.
Based on established methodologies from completed and ongoing this compound clinical trials, a comprehensive safety monitoring protocol should be implemented in both research and potential future implementation settings. The recommended framework includes baseline assessment comprising complete medical history, physical examination, vital signs, Karnofsky performance status scoring, and comprehensive laboratory testing (hematology, clinical chemistry, urinalysis) [2]. For patients with confirmed gHAT, cerebrospinal fluid analysis including white blood cell count and trypanosome detection is recommended for staging purposes, though this may be omitted in seropositive individuals without parasitological confirmation in line with evolving "screen-and-treat" strategies.
Post-treatment monitoring should include in-hospital observation for at least 15 days after this compound administration, with daily assessment for adverse events, vital sign measurement, and targeted physical examination [2]. Systematic laboratory safety assessment should be performed at days 3, 8, and 15 post-treatment, followed by long-term follow-up visits at 3, 6, 12, and 18 months after treatment. At each follow-up visit, patients should undergo complete clinical assessment including targeted symptom evaluation, physical examination, and laboratory testing. This extended monitoring framework aligns with WHO recommendations for gHAT treatment assessment and accommodates the long half-life of this compound.
Figure 1: Comprehensive Safety Monitoring Workflow for this compound Clinical Trials
Adverse event monitoring should utilize standardized grading systems such as the Division of AIDS Table for Grading the Severity of Adult and Pediatric Adverse Events, with specific attention to pyrexia, asthenia, and other commonly reported events. All adverse events should be documented with detailed information regarding time of onset, duration, severity, relationship to study treatment, required interventions, and outcome. Serious adverse events require immediate reporting to relevant regulatory authorities, ethics committees, and study sponsors within 24 hours of awareness, with comprehensive follow-up until resolution.
Laboratory safety monitoring should include complete blood count with differential, comprehensive metabolic panel (including liver function tests and renal function parameters), and urinalysis with microscopy if clinically indicated. Protocol-defined stopping rules should be established for significant laboratory abnormalities, such as Grade 3 or 4 elevations in transaminases or creatinine according to standardized toxicity grading scales. The table below outlines key laboratory parameters for systematic monitoring based on established protocols from this compound clinical trials.
Table 3: Laboratory Safety Monitoring Parameters and Schedule
| Laboratory Parameter | Baseline | Day 3 | Day 8 | Day 15 | 3 Months | 6 Months | 12 Months | 18 Months |
|---|---|---|---|---|---|---|---|---|
| Hematology | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Liver Function Tests | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Renal Function Tests | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Electrolytes | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Urinalysis | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ||
| CSF Analysis | ✓* | ✓* | ✓* | ✓* | ✓* |
Note: CSF analysis primarily for confirmed gHAT cases at baseline and for efficacy assessment at follow-up; may be omitted in seropositive individuals without parasitological confirmation.
As this compound transitions from clinical development to potential wider implementation, robust pharmacovigilance systems will be essential for continued safety monitoring in real-world settings. This is particularly important given the potential future use in "screen-and-treat" strategies where treatment may be administered based solely on serological results without parasitological confirmation. Recommended pharmacovigilance activities include establishment of regional pharmacovigilance centers in endemic areas, training of healthcare workers on this compound-specific safety monitoring, implementation of simplified adverse event reporting tools appropriate for resource-limited settings, and development of active surveillance systems in high-prevalence regions.
The STROGHAT study protocol incorporates several relevant approaches that could inform future pharmacovigilance implementation, including costing analysis of monitoring activities and prospective evaluation of screening and diagnostic test performance [3]. Integration of safety monitoring within existing national HAT control programs will be essential for sustainable post-marketing surveillance, leveraging the infrastructure and expertise already established in endemic countries while building capacity for expanded pharmacovigilance activities.
This compound represents a potentially transformative therapeutic advancement for gambiense human African trypanosomiasis, with the capacity to significantly strengthen elimination efforts through its single-dose oral administration and stage-independent efficacy. The comprehensive safety database generated from clinical trials to date demonstrates a favorable benefit-risk profile, with predominantly mild to moderate adverse events and no treatment-related serious adverse events or mortality observed. The ongoing safety studies including STROGHAT and ACOZI-KIDS will provide additional critical evidence regarding use in seropositive individuals without parasitological confirmation and pediatric populations, respectively.
The recommended safety monitoring protocol outlined in this document provides a framework for ensuring continued systematic evaluation of this compound safety in both research and potential implementation settings. As elimination efforts progress and case numbers decline, the risk-benefit consideration may increasingly favor simplified treatment approaches that prioritize accessibility and implementation feasibility, while maintaining essential safety standards. Future research directions should include continued evaluation of this compound in "screen-and-treat" strategies, assessment of special populations such as pregnant women, and monitoring of potential resistance development as implementation expands.
With its promising therapeutic profile and ongoing rigorous safety evaluation, this compound holds significant potential to contribute substantially to achieving the WHO 2030 target for interruption of gHAT transmission, potentially representing the last drug development needed for sustainable elimination of this neglected tropical disease.
Q1: What is the primary protein target of this compound in Trypanosoma brucei? A1: The established molecular target of this compound is Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) [1] [2]. CPSF3 is a nuclear mRNA processing endonuclease. Inhibition of this essential enzyme disrupts parasite gene expression and leads to cell death.
Q2: What is the primary mechanism of this compound resistance identified in laboratory-generated resistant strains? A2: The primary documented mechanism is transcriptional differentiation without major morphological change [1] [2]. Resistant parasites exhibit a transcriptome profile that resembles the procyclic (insect midgut) or stumpy (mammalian-infective, non-dividing) life cycle stages, even though they maintain a bloodstream form morphology. This involves:
Q3: Does resistance involve mutations or amplification of the CPSF3 gene? A3: Available research indicates no. One study specifically noted no changes in transcripts encoding CPSF3 in its resistant line [1]. However, an earlier study reported amplification of the CPSF3 locus in at least one other this compound-resistant line [1], suggesting that multiple resistance pathways may exist. The transcriptomic switch appears to be a dominant, characterized mechanism.
Q4: What are the observed drug cross-resistance and hypersensitivity profiles in this compound-resistant (AcoR) lines? A4: AcoR lines show a distinct phenotype profile [1]:
This profile suggests that the transcriptomic rewiring causes a broad shift in metabolic pathways and drug susceptibilities.
Q5: Is this resistance mechanism likely to occur in field isolates? A5: It is considered doubtful that this specific mechanism would be successful in natural infections [1] [2]. The transcriptomic shift towards an insect-stage-like profile is likely to make the parasite vulnerable to the mammalian immune system, which would typically clear such differentiated parasites.
This protocol is adapted from the study that identified the transcriptional differentiation mechanism [1].
The following diagram illustrates the experimental workflow for generating and characterizing an this compound-resistant line:
The table below summarizes key characteristics of an this compound-resistant (AcoR) line compared to the sensitive parental line, as documented in the research [1].
| Characteristic | Sensitive Line | This compound-Resistant (AcoR) Line |
|---|---|---|
| This compound IC₅₀ | Low (reference level) | High (significantly elevated) |
| CPSF3 Transcript Level | Baseline | Unchanged |
| Primary Resistance Mechanism | Not applicable | Global transcriptomic shift |
| Transcriptome Profile | Typical bloodstream form | Resembles procyclic/stumpy forms |
| Cross-resistance | Not applicable | Sinefungin (methyltransferase inhibitor) |
| Hypersensitization | Not applicable | To several other trypanocides |
What is drug enterohepatic recirculation and why is it significant in drug development?
Enterohepatic recirculation (EHR) is a process where a drug is excreted from the liver into the bile, deposited into the small intestine, and then reabsorbed back into the systemic bloodstream [1] [2]. For some drugs, this process involves hepatic conjugation (like glucuronidation) and subsequent bacterial deconjugation in the intestine before reabsorption [3] [2].
The primary pharmacokinetic consequences of EHR are summarized in the table below [1] [3] [4]:
| Pharmacokinetic Parameter | Impact of Enterohepatic Recirculation |
|---|---|
| Elimination Half-life | Increase |
| Area Under the Curve (AUC) | Increase |
| Apparent Volume of Distribution | Increase |
| Systemic Clearance | Decrease (for drugs with low hepatic extraction) |
| Oral Bioavailability | Increase (for drugs with intermediate/high hepatic extraction) |
| Plasma Concentration Profile | Multiple peaks |
From a clinical perspective, EHR can prolong a drug's pharmacological effect but may also increase exposure to potential toxins, amplifying liver injury in susceptible individuals [1] [5] [6].
Here are established methods to investigate whether a drug like acoziborole undergoes EHR.
1. Protocol: Pharmacokinetic Study Design for Detecting EHR
The classic method for detecting EHR involves comparing plasma concentration-time profiles after intravenous (IV) and oral administration, looking for the tell-tale multiple peak phenomenon [1] [4].
2. Protocol: Assessing the Impact of Coadministered Drugs or Food
EHR can be a source of significant drug-drug and drug-food interactions. The following protocol can be used to investigate these.
Problem 1: Unexpected multiple peaks in plasma concentration-time curve.
Problem 2: High inter-subject variability in drug exposure (AUC).
Problem 3: Persistent efficacy or toxicity despite discontinuing the drug.
The following diagram illustrates the core circuit of enterohepatic recirculation, which is crucial for understanding a drug's pathway and identifying potential intervention points.
Diagram: Enterohepatic Recirculation of Drugs
Q: What is the identified protein target of acoziborole in Trypanosoma brucei? A: The primary protein target is Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a nuclear mRNA processing endonuclease [1]. However, recent research suggests a more complex, polypharmacological mode of action. A 2022 "cell perturbome" proteomic study showed that a 6-hour treatment with this compound reduced the steady-state levels of 92 unique proteins, including CPSF3. This indicates that its trypanocidal effect may result from the simultaneous destabilization of multiple proteins, beyond just CPSF3 inhibition [2].
Q: What are the observed mechanisms of resistance to this compound in laboratory settings? A: An in vitro-generated this compound-resistant (AcoR) cell line exhibited a significant transcriptional shift. The resistant parasites developed a transcriptome profile resembling the procyclic (insect midgut) or stumpy (non-dividing mammalian bloodstream) life cycle stages, even without major morphological changes. This includes upregulation of procyclin surface proteins and differential regulation of key metabolic genes. Notably, this resistance occurred without changes in the CPSF3 transcript itself, suggesting that differentiation-like transcriptional reprogramming is a potential resistance mechanism [1].
The following diagram illustrates this resistance pathway.
For researchers aiming to investigate this compound's polypharmacology, the "cell perturbome" workflow provides a robust, target-agnostic method [2].
Protocol: Cell Perturbome Proteomics to Elucidate Polypharmacology
This protocol is used to identify polypeptides destabilized after drug addition and formulate testable hypotheses for the drug's mode of action (MOA). The following chart outlines the key stages of this workflow.
Key Considerations:
The table below summarizes quantitative data from a comparative proteomic study of this compound and another drug candidate, NEU-4438 [2].
| Parameter | This compound | NEU-4438 |
|---|---|---|
| Unique Proteins Reduced (after 6h) | 92 | 68 |
| DCC25 (nM) | 489 ± 57 | 159 ± 20 |
| DCC50 (nM) | 619 ± 27 | 334 ± 36 |
| DCC90 (nM) | 1013 ± 168 | 1474 ± 116 |
| Key Hypothesized MOA from Study | DNA biosynthesis prevention; inhibition of basal body maturation | CPSF3 destabilization; inhibition of polypeptide translation; reduced endocytosis |
The available data primarily comes from in vitro studies. The clinical relevance of the in vitro-derived resistance mechanism—involving a major transcriptional shift—is uncertain. As noted in one study, "it is doubtful whether this mechanism could occur in the field where mammalian immune effectors would destroy parasites differentiating this way" [1].
The dosing recommendation is supported by robust clinical evidence. The pivotal Phase II/III trial (DNDi-OXA-02-HAT, NCT03087955) demonstrated a 95.2% treatment success rate at 18 months for late-stage HAT with a favorable safety profile [1] [2]. The following workflow outlines the patient journey and key assessments in this trial:
Key Methodological Details:
Ongoing research focuses on extending acoziborole use and refining diagnostic methods to support elimination goals.
The table below summarizes key clinical trials that form the evidence base for this compound.
| Trial Name/Identifier | Phase | Participant Focus | Key Findings |
|---|---|---|---|
| DNDi-OXA-02-HAT (NCT03087955) [1] [2] | II/III | Confirmed g-HAT patients (≥15 years) | 95.2% success rate in late-stage at 18 months; favorable safety |
| DNDi-OXA-04-HAT (NCT05256017) [5] [8] | II/III | g-HAT seropositive, parasitologically unconfirmed subjects (≥15 years) | Confirmed favorable safety profile in this population [3] [4] |
| ACOZI-KIDS (NCT05433350) [3] [5] | II/III | Pediatric g-HAT patients (1-14 years) | Ongoing; aims to establish pharmacokinetics, efficacy, and safety [3] [4] |
| STROGHAT (NCT06356974) [5] | IIIb/Intervention | Population-level "screen-and-treat" in DRC | Ongoing; evaluating strategy for interrupting transmission [5] [6] |
The following table summarizes the response of an this compound-resistant (AcoR) T. brucei cell line to other trypanocidal compounds [1] [2]:
| Compound / Drug Class | Response in this compound-Resistant (AcoR) Cells | Key Findings / Proposed Association |
|---|---|---|
| Sinefungin (methyltransferase inhibitor) | Cross-resistance [1] [2] | Suggests shared or overlapping metabolic perturbations, particularly in S-adenosyl-L-methionine (SAM) metabolism [1]. |
| Pentamidine, Suramin, Melarsoprol, Eflornithine | Hypersensitization (Increased sensitivity) [1] | Indicates a fundamental re-wiring of the parasite's physiology, making it more vulnerable to other drug classes [1]. |
| CPSF3-Targeting Benzoxaboroles | No observed change in CPSF3 transcript levels [1] | Resistance is not linked to alterations in the expression of the primary drug target, CPSF3 [1]. |
The acquired resistance to this compound in vitro is linked to a profound shift in the parasite's gene expression profile, mimicking a life-cycle differentiation.
In vitro-derived AcoR parasites exhibit a procyclic- or stumpy-like transcriptome while maintaining a bloodstream form morphology. This includes [1] [2]:
This transcriptional switch is thought to pre-adapt the parasite's metabolism, nullifying the lethal effects of the drug without altering the target itself [1] [2].
The diagram below outlines the key steps for generating and characterizing an this compound-resistant cell line in a laboratory setting, as described in the research [1]:
Q1: Our lab is attempting to generate an this compound-resistant line but is not seeing success. What could be the issue?
Q2: How relevant is this transcriptomic resistance mechanism in a clinical or field setting? The researchers note that this specific mechanism is considered unlikely to occur frequently in the field. Differentiating in this way within a mammalian host would make the parasite vulnerable to the host's immune system, as the insect-stage forms are not adapted to survive in blood [1] [2]. This highlights the importance of correlating in vitro findings with in vivo models.
Q3: What is the primary protein target of this compound, and was it mutated in the resistant line? The established protein target is Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an mRNA processing enzyme [1]. The studied AcoR cell line showed no changes in the abundance of CPSF3 transcripts, indicating that resistance was not due to target overexpression or mutation in this case [1].
Although no clinical failure has been reported, an in vitro study successfully generated an acoziborole-resistant (AcoR) line of Trypanosoma brucei [1]. The investigation into this resistant line revealed a fascinating mechanism.
The diagram below illustrates the conceptual relationship derived from this in vitro study.
This transcriptional shift is believed to alter the parasite's metabolism, effectively nullifying the metabolic effects of this compound [1]. It is important to note that the authors of the study doubt whether this specific mechanism could occur in a real-world human infection, as the mammalian immune system would likely attack and destroy parasites that differentiate in this way [1].
For researchers working with this compound, here is a summarized protocol for generating and characterizing resistant lines in vitro, based on the cited study [1].
| Phase | Action | Key Parameters & Notes |
|---|---|---|
| 1. Selection | Continuously expose a population of bloodstream-form T. b. brucei to increasing sub-curative concentrations of this compound. | This is a long-term process; resistance develops over multiple passages. |
| 2. Characterization | Phenotypic Screening: Cross-resistance check against other trypanocides (e.g., sinefungin). Hypersensitization check against other common drugs [1]. | Helps identify shared or altered resistance pathways. |
| Transcriptomic Analysis: Perform RNA sequencing (RNA-seq) on the resistant (AcoR) line and compare to the parental, sensitive line [1]. | Look for differential expression of procyclic/stumpy markers (e.g., procyclins, PAD) and metabolic genes. | |
| Target Validation: Sequence the gene encoding the drug target, CPSF3, in the AcoR line [1]. | In the referenced study, no changes in the CPSF3 transcript or sequence were found. |
Here are answers to some anticipated questions from the research community.
What is this compound's mechanism of action? this compound is an orally available benzoxaborole that targets the Trypanosoma brucei Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a key enzyme involved in mRNA processing [1] [2]. By inhibiting this essential protein, the drug disrupts gene expression in the parasite.
Has this compound resistance been observed in clinical trials? No. As of the latest clinical updates, there have been no reports of treatment failure or resistance in humans. The drug has shown remarkable efficacy in clinical trials for T. b. gambiense infection [3] [4]. The resistance mechanism described here was observed in a controlled laboratory setting.
Could this compound be used to treat late-stage sleeping sickness? Yes, this is a key advantage. this compound is distinguished by its ability to cross the blood-brain barrier, making it a promising single-dose, oral treatment for both the early (hemolymphatic) and late (meningoencephalitic) stages of the disease [3] [2].
Given the current knowledge, your research and case management strategies should focus on the following.
The key findings come from a Phase I, first-in-human study of acoziborole, which included specific parts to evaluate the effect of activated charcoal [1] [2].
The following table summarizes the design and key pharmacokinetic (PK) findings from the parts of the study that involved activated charcoal:
| Study Part & Description | Cohorts / Doses | Activated Charcoal Regimen | Key Pharmacokinetic Finding |
|---|---|---|---|
| Part I (SAD): Charcoal administered to most cohorts to aid drug elimination [1] [2] | Doses from 20 mg to 1200 mg (all except Cohorts 1 & 9) | 60 g once daily, starting 24 hours post-dose (on Day 5) and continuing for 7 days [1] [2] | The long half-life (>400 h) persisted. Charcoal had little impact on PK, except at the 20 mg dose [1] [2]. |
| Part IV (PK Study): Specifically designed to assess charcoal's impact [1] [2] | 20 mg this compound (capsule) | Cohort 1: 60 g charcoal once daily for 7 days. Cohort 2: 20 g charcoal three times daily for 7 days. Dosing started 24 hours post-acoziborole [1] [2]. | Impact was observed, but the study was likely underpowered (only 3 subjects per cohort) [1] [2]. | | Part VI (Bioequivalence & PK): Further evaluation with a more intensive charcoal regimen [2] | 40 mg & 160 mg this compound (tablet) | 50 g activated charcoal starting on Day 5, then every 4 hours for 3 days [2] | Intensive regimen was used, but no specific PK reduction was reported in the available summary [2]. |
For researchers looking to understand or replicate the methodology, here are the detailed protocols from the Phase I study.
Objective: To evaluate the effect of activated charcoal on the plasma concentration of this compound [1] [2].
Objective: To evaluate bioequivalence between tablet and capsule formulations and further explore the impact of a high-dose activated charcoal regimen [2].
The following diagram illustrates the physiological process that activated charcoal aims to interrupt, and the proposed mechanism of action.
Based on the available evidence, here are answers to potential troubleshooting questions:
The data on this specific interaction is limited. For a more complete understanding, you may consult:
| Feature | This compound | Fexinidazole |
|---|---|---|
| Drug Class | Benzoxaborole [1] | Nitroimidazole [2] |
| Approval Status | Clinical trials completed; not yet approved for widespread use (as of 2025) [3] | Approved for medical use (2018 in EU, 2021 in US) [2] |
| Dosage Regimen | Single oral dose (960 mg) [4] [5] | 10-day oral regimen (once daily) [2] [6] |
| Efficacy (Late-Stage g-HAT) | 95.2% success rate at 18 months [5] | 91% effective in pivotal trials; a 2025 study reported 93.1% effectiveness [2] [6] |
| Efficacy (Early-Stage g-HAT) | 100% success rate at 18 months [5] | Effective for first-stage disease [2] |
| Key Advantages | Single-dose enables "screen-and-treat"; no hospitalization; no need for lumbar puncture for staging [7] [4] [5] | First all-oral treatment for both stages; already approved and in use [2] [6] |
| Common Side Effects | Mild to moderate; most common were pyrexia and asthenia [5] | Nausea, vomiting, headache, trouble sleeping [2] |
| Role in Elimination | Holds major promise for interrupting transmission due to simplified logistics [7] [4] [5] | A "game-changer" that improved treatment options, facilitating control efforts [3] |
The comparative data comes from robust clinical studies designed to meet regulatory standards.
The two drugs belong to different chemical classes and have distinct mechanisms for killing the trypanosome parasite.
The diagram below illustrates the workflow of the proteomic perturbation study that helped elucidate the different modes of action for these two drugs.
The different properties of these drugs have a direct impact on how they are used in the field and their potential to help eliminate the disease.
The following chart contrasts the patient journey and health system burden between the conventional approach and one enabled by a single-dose oral therapy.
For researchers and drug development professionals, the key distinction lies in the strategic application of these drugs:
A comprehensive cost-effectiveness analysis for this compound is not yet available because the intervention is still under investigation in a large-scale study that will generate the required cost and outcome data [1].
| Aspect | Status and Context |
|---|---|
| Formal Cost-Effectiveness Analysis | Not yet published or completed. |
| Reason for Unavailability | This compound is not yet standard of care; economic data is being gathered as part of an ongoing clinical trial. |
| Ongoing Research | STROGHAT study includes a costing analysis to evaluate the feasibility and resource implications of the new strategy [1]. |
While data on this compound is pending, existing research on gHAT elimination provides a framework for the factors that will determine its cost-effectiveness [2].
Key Cost Drivers and Effective Strategies [2]:
The diagram below outlines the pathway for generating evidence on this compound, from clinical trials to the economic data you are looking for.
This visual shows that robust evidence on this compound's efficacy and safety from earlier trials has enabled the STROGHAT study, which is a critical step in generating the specific cost and strategic effectiveness data needed for a formal economic evaluation [1].
The table below summarizes the available half-life data for acoziborole and other HAT treatments.
| Treatment | Dosing Regimen | Reported Elimination Half-Life (t₁/₂) |
|---|---|---|
| This compound [1] [2] | Single oral dose | > 400 hours (approximately 17 days) |
| Fexinidazole [1] [3] | 10-day oral treatment | Information not available in search results |
| NECT (Nifurtimox-Eflornithine) [1] | IV & oral, 7-10 days | Information not available in search results |
| Pentamidine [4] | IM injections, 7-10 days | Information not available in search results |
As shown, a defining characteristic of this compound is its exceptionally long half-life, which was a key finding from its early clinical development [1]. This property allows for a single oral dose to maintain therapeutic drug levels for an extended period, a significant advantage over multi-day regimens of other treatments.
The half-life data for this compound and the understanding of its efficacy come from structured clinical trials.
The diagram below illustrates the key stages from this compound administration through to its therapeutic action and monitoring.
This compound's long half-life enables sustained drug exposure that is critical for eradicating the parasite in both the blood and cerebrospinal fluid, effectively treating both stages of the disease with one dose [1] [3].
This compound represents a potential breakthrough in HAT therapy. Its pharmacokinetic profile, defined by a half-life of over 400 hours, is the foundation for its single-dose regimen. This stands in sharp contrast to the multi-day, often parenteral, regimens of previous treatments. Clinical evidence confirms that this profile translates into high efficacy for both disease stages and a favorable safety profile, positioning it as a promising tool for achieving the WHO goal of interrupting HAT transmission by 2030 [4] [3].
| Efficacy Measure | Study Population | Result (Success Rate) | Key Comparative Data |
|---|---|---|---|
| Primary Endpoint (18-month success) | Late-stage HAT (mITT population, n=167) [1] | 95.2% (159/167 patients) [1] | Similar to historical NECT (94%) [1] |
| Secondary Endpoint (18-month success) | Late-stage HAT (Evaluable population, n=162) [1] | 98.1% (159/162 patients) [1] | - |
| Efficacy in earlier stages | Early/Intermediate-stage HAT (n=41) [1] | 100% (41/41 patients) [1] | - |
The data in the table above was generated through a rigorous clinical study protocol. Here is a detailed breakdown of the methodology [1]:
This trial design and its long-term follow-up provide robust evidence for the curative potential of acoziborole. The workflow of this clinical validation process is summarized in the diagram below.
While the clinical trial demonstrates that this compound works, other research sheds light on how it works. A "cell perturbome" workflow compared its molecular mode of action to another compound, NEU-4438 [2].
Core Experimental Protocol [2]:
Key Findings on Mechanism [2]:
The following diagram illustrates this proteome perturbation workflow and the key pathways affected by this compound.
For drug development professionals, the data on this compound highlights several key advancements:
The following tables summarize the core quantitative data from clinical studies for acoziborole and the historical standard of care.
Table 1: Efficacy Profile at 18 Months Post-Treatment
| Treatment | Regimen | Disease Stage | Success Rate (mITT) | 95% CI | Evidence Source |
|---|---|---|---|---|---|
| This compound | Single 960 mg oral dose | Late-stage | 95.2% (159/167) | 91.2 - 97.7 | Phase 2/3 Trial [1] |
| This compound | Single 960 mg oral dose | Early/Intermediate-stage | 100% (41/41) | 94.1 - 100 | Phase 2/3 Trial [1] |
| NECT | 10-day IV & oral regimen | Late-stage | ~94% (historical) | - | Historical Comparison [1] |
Table 2: Safety and Administration Profile
| Treatment | Common Drug-Related Adverse Events | Most Common Adverse Events | Treatment Logistics |
|---|---|---|---|
| This compound | 14% of patients (all mild or moderate) [1] | Pyrexia, Asthenia [1] | Single oral dose; no lumbar puncture or systematic hospitalization required [1] |
| NECT | - | - | Complex; requires hospitalization and IV administration [1] |
| Fexinidazole | - | Nausea, Vomiting [2] | 10-day oral regimen; systematic hospitalization required [1] |
The key data for this compound's long-term efficacy comes from the DNDi-OXA-02-HAT trial (NCT03087955) [1].
Ongoing studies continue to expand the evidence base:
Research suggests this compound has a distinct mechanism of action compared to other investigational drugs. A "cell perturbome" proteomic workflow compared this compound (SCYX-7158) to another candidate, NEU-4438 [2].
This compound vs. NEU-4438 Mechanism of Action
The table below summarizes key efficacy and safety outcomes from a pivotal Phase II/III clinical trial, comparing this compound's profile with the historical standard, NECT.
| Parameter | This compound (Single 960 mg oral dose) | Nifurtimox-Eflornithine Combination Therapy (NECT) |
|---|---|---|
| Treatment Success at 18 months (Late-stage gHAT) | 95.2% (159/167 patients; mITT population) [1] | ~94% (Historical data, 354/376 patients) [1] |
| Treatment Success at 18 months (Early/Intermediate-stage gHAT) | 100% (41/41 patients) [1] | Not directly comparable (typically treated with pentamidine) |
| Common Drug-Related Adverse Events | Pyrexia, asthenia (All were mild or moderate) [1] | Complex regimen with more significant side effects [2] |
| Treatment-Related Deaths | None [1] | Associated with risk of encephalopathy in previous arsenical drugs [2] |
| Dosing Regimen & Administration | Single dose, 3 oral tablets [1] | 10 days of oral nifurtimox + 7 days of IV eflornithine [1] |
| Hospitalization Requirement | Not required; observed in hospital until day 15 post-treatment in trial [1] | Required for intravenous administration [1] |
| Disease Staging Requirement | Lumbar puncture not required [2] | Lumbar puncture required to confirm disease stage [1] [2] |
This compound and another investigational drug, NEU-4438, exhibit distinct mechanisms of action, as revealed by hypothesis-generating proteome perturbation studies [3].
This workflow identifies proteins and biological processes affected by a drug in a target-agnostic manner [3].
Diagram: Experimental workflow for cell perturbome analysis to determine drug mode of action.
The following diagram illustrates the key differences in the biological pathways affected by this compound and NEU-4438, as identified through the perturbome workflow [3].
Diagram: Comparative mechanisms of action for this compound and NEU-4438.
This compound's profile directly addresses several challenges in achieving the WHO's goal to interrupt gHAT transmission by 2030 [1].
Ongoing studies like STROGHAT are evaluating the real-world effectiveness of using this compound in a "screen-and-treat" approach to interrupt gHAT transmission [2] [4].